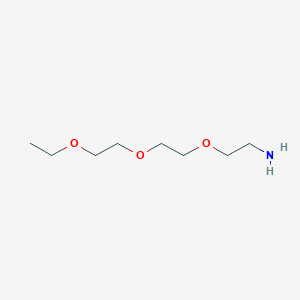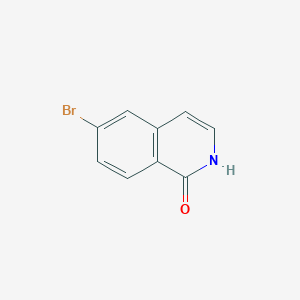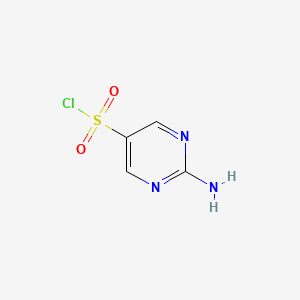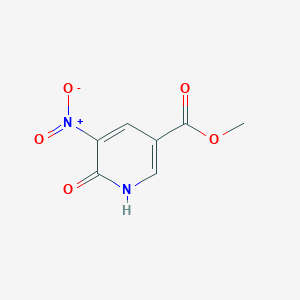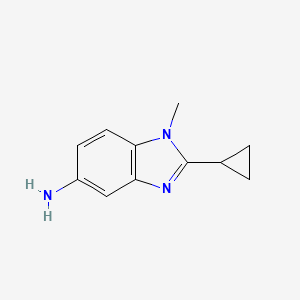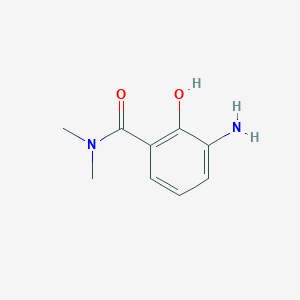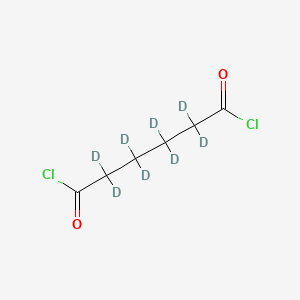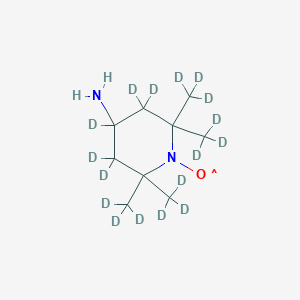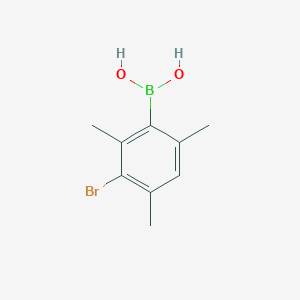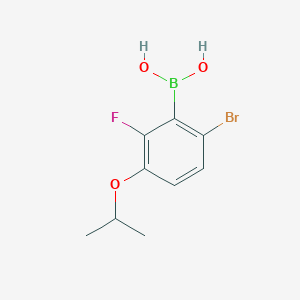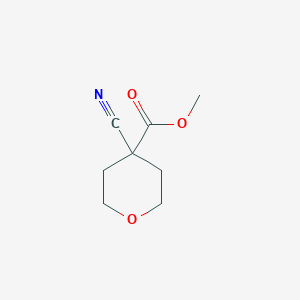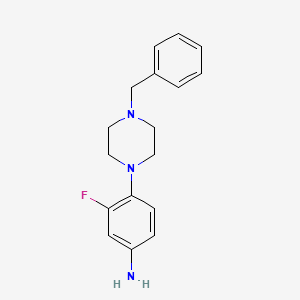
4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both a benzyl group and a fluoroaniline moiety in its structure makes it a compound of interest for various scientific research applications.
Wirkmechanismus
Target of Action
The primary targets of 4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline are carbonic anhydrase (CA) enzymes and tyrosinase (TYR) enzymes . These enzymes play crucial roles in various physiological functions. CA enzymes are involved in regulating pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion . TYR enzymes, on the other hand, are involved in melanogenesis, a process that leads to the production of melanin, which is responsible for pigmentation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It acts as a competitive inhibitor of TYR enzymes . In the case of CA enzymes, it fits nicely into the active site of the enzyme and interacts with the zinc ion (Zn2+) along with three histidine residues in the active site .
Biochemical Pathways
The inhibition of CA enzymes affects the reversible hydration reaction of CO2, thereby influencing many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion . The inhibition of TYR enzymes affects the multi-step conversion of mono- or di-phenolic compounds to eumelanin and pheomelanin, thereby influencing pigmentation, UV radiation, and free radicals protection .
Result of Action
The inhibition of CA enzymes by this compound can potentially be used in the treatment of a wide range of disorders, such as glaucoma, cancer, obesity, epilepsy, edema, and osteoporosis . The inhibition of TYR enzymes can potentially be used in the treatment of hyperpigmentation disorders in humans .
Biochemische Analyse
Biochemical Properties
4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with tyrosinase, an enzyme involved in melanin synthesis, acting as a competitive inhibitor . This interaction inhibits the enzyme’s activity, thereby affecting melanin production. Additionally, this compound has been found to bind to certain receptor proteins, modulating their signaling pathways and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to modulate neurotransmitter release and receptor activity, impacting cell communication and function . Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, its interaction with tyrosinase involves binding to the enzyme’s active site, preventing substrate access and inhibiting enzymatic activity . Additionally, this compound can modulate enzyme activity by acting as an allosteric modulator, influencing the enzyme’s function from a site distinct from the active site . These interactions result in changes in cellular processes and biochemical pathways.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, maintaining its biochemical activity over extended periods . It is subject to degradation under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, with prolonged exposure resulting in cumulative changes in cellular behavior and metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it has been observed to exert beneficial effects, such as enhancing cognitive function and reducing anxiety-like behaviors . At higher doses, it can induce toxic effects, including neurotoxicity and behavioral abnormalities . These findings highlight the importance of dosage optimization to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations, including hydroxylation and conjugation . These metabolic processes result in the formation of various metabolites, which can have distinct biochemical activities. The compound’s interaction with metabolic enzymes, such as cytochrome P450, influences its metabolic fate and the overall metabolic flux within the organism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins within the cytoplasm and organelles influence its localization and accumulation, affecting its biochemical activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization within these compartments influences its interactions with biomolecules and its overall biochemical effects. For instance, its presence in the nucleus allows it to modulate gene expression, while its localization in the mitochondria affects cellular energy metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline typically involves the following steps:
Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine to form benzylpiperazine.
Nucleophilic Substitution: The benzylpiperazine undergoes nucleophilic substitution with 3-fluoronitrobenzene to form 4-(4-Benzylpiperazin-1-yl)-3-nitroaniline.
Reduction: The nitro group in 4-(4-Benzylpiperazin-1-yl)-3-nitroaniline is reduced to an amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted anilines.
Wissenschaftliche Forschungsanwendungen
4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline
- 4-(4-Benzylpiperazin-1-yl)-3-bromoaniline
- 4-(4-Benzylpiperazin-1-yl)-3-iodoaniline
Uniqueness
4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline is unique due to the presence of the fluoro group, which can significantly influence its chemical and biological properties. The fluoro group can enhance the compound’s metabolic stability, binding affinity, and selectivity for specific targets compared to its chloro, bromo, and iodo analogs.
Eigenschaften
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3/c18-16-12-15(19)6-7-17(16)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKKGBMELYMFIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
